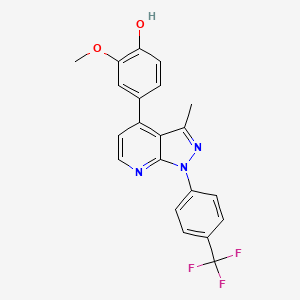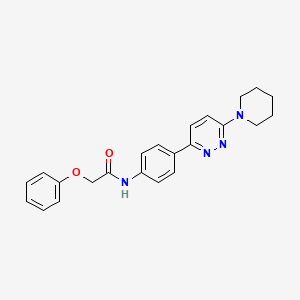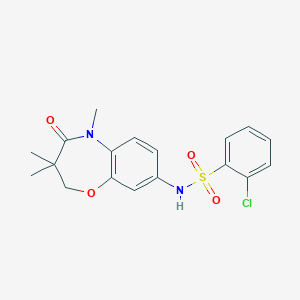
ML303
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML303 ist eine chemische Verbindung, die für ihre Rolle als Antagonist des Pyrazolopyridin-Influenza-Virus-Nichtstruktureiweißes 1 (NS1) bekannt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, das Influenzavirus zu hemmen, indem sie NS1 angreift, das eine entscheidende Rolle für die Fähigkeit des Virus spielt, der Immunantwort des Wirts auszuweichen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur von Pyrazolopyridin. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolopyridin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den Pyrazolopyridinring zu bilden.
Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies umfasst die Skalierung der Reaktionsbedingungen und die Sicherstellung, dass der Prozess kostengünstig und umweltfreundlich ist. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), ist unerlässlich, um die gewünschte Qualität des Endprodukts zu erreichen .
Wirkmechanismus
Target of Action
ML303, also known as “2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol” or “NCGC00248767-01”, is primarily an antagonist of the influenza virus nonstructural protein 1 (NS1) . NS1 is a multifunctional protein that plays a crucial role in enhancing the virulence of the influenza virus .
Mode of Action
This compound interacts with its target, NS1, by inhibiting its function . The inhibition of NS1 leads to a decrease in the virulence of the influenza virus, thereby reducing the severity of the infection . The IC90 value of this compound is 155 nM, indicating its potent inhibitory action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the influenza virus replication process . NS1 is known to enhance virulence by inhibiting host cell immune responses, including the expression of IFN-b, and regulating the synthesis, splicing, and translation of viral RNA . By inhibiting NS1, this compound disrupts these processes, thereby affecting the replication and spread of the influenza virus .
Pharmacokinetics
The solubility of this compound in dmso is reported to be 20 mg/ml , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the restoration of IFN-β mRNA levels in MDCK cells . This restoration is a result of the inhibition of NS1, which normally suppresses the host’s immune response . Therefore, this compound’s action leads to a reduction in the virulence of the influenza virus and potentially aids in the recovery from the infection .
Biochemische Analyse
Biochemical Properties
ML303 interacts with the influenza viral protein NS1, acting as a potent inhibitor . The compound’s interaction with NS1 enhances virulence by inhibiting host cell immune responses, including the expression of IFN-b, and regulating synthesis, splicing, and translation of viral RNA .
Cellular Effects
This compound has a profound impact on various types of cells, particularly those infected with the influenza virus. By inhibiting the NS1 protein, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NS1 protein, resulting in inhibition of this protein’s function . This interaction can lead to changes in gene expression and potentially influence other biomolecular interactions within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML303 involves multiple steps, starting with the preparation of the core pyrazolopyridine structure. The key steps include:
Formation of the pyrazolopyridine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazolopyridine ring.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions and ensuring that the process is cost-effective and environmentally friendly. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML303 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: this compound kann reduziert werden, um verschiedene reduzierte Formen zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation oxidierte Derivate mit verschiedenen funktionellen Gruppen ergeben, während Reduktion reduzierte Formen mit veränderten chemischen Eigenschaften erzeugen kann .
Wissenschaftliche Forschungsanwendungen
ML303 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Forschungswerkzeug verwendet, um die chemischen Eigenschaften und Reaktivität von Pyrazolopyridin-Derivaten zu untersuchen.
Biologie: this compound wird verwendet, um die Rolle von NS1 im Influenzavirus und seine Auswirkungen auf die Immunantwort des Wirts zu untersuchen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Influenza, indem sie das NS1-Protein hemmt.
Industrie: This compound kann bei der Entwicklung von antiviralen Medikamenten und anderen pharmazeutischen Produkten verwendet werden
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es das Nichtstruktureiweiß 1 (NS1) des Influenzavirus angreift. NS1 ist dafür bekannt, die Immunantwort des Wirts zu hemmen, indem es die Produktion von Interferon-beta (IFN-β) stört. Durch die Antagonisierung von NS1 stellt this compound die IFN-β-Spiegel wieder her und verstärkt so die Immunantwort des Wirts gegen das Virus. Dieser Mechanismus beinhaltet die Bindung von this compound an NS1, wodurch verhindert wird, dass NS1 mit seinen molekularen Zielmolekülen und Wegen interagiert, die an der Immunflucht beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
ML303 ist einzigartig in seiner hohen Potenz und Spezifität als NS1-Antagonist. Ähnliche Verbindungen umfassen andere Pyrazolopyridin-Derivate, die ebenfalls NS1 angreifen, aber this compound zeichnet sich durch seine höhere Bindungsaffinität und Wirksamkeit aus. Einige ähnliche Verbindungen sind:
Pyr3: Ein weiteres Pyrazolopyridin-Derivat mit ähnlichen antiviralen Eigenschaften.
PHTPP: Eine Verbindung mit einem anderen Wirkmechanismus, aber ähnlicher chemischer Struktur.
PP121: Ein weiteres Pyrazolopyridin-Derivat, das in der antiviralen Forschung verwendet wird
Eigenschaften
IUPAC Name |
2-methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHGNCGFMRGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of ML303 against influenza virus?
A: this compound targets the Non-Structural 1 (NS1) protein of influenza A virus. [] While the precise mechanism is not fully elucidated in the provided abstracts, this compound is shown to restore NS1-inhibited expression of interferon mRNA, suggesting interference with NS1's ability to suppress host immune response. [] Normally, NS1 inhibits interferon production, thereby hindering the host's ability to fight the virus. [] By counteracting this function, this compound may boost the host's innate immune response to control the infection.
Q2: What is the structure of this compound and are there any insights into its Structure-Activity Relationship (SAR)?
A: this compound is described as 2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol. [] The research mentions the development of SAR around this chemical series by evaluating the ability of analogs to inhibit influenza A/PR/8/34 virus replication in MDCK cells. [] This suggests that modifications to the this compound scaffold were explored, but specific details on the SAR findings are not provided in the abstracts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)

![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2935510.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)




![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935519.png)
![methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2935524.png)

![3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2935527.png)
![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)
